molecular formula C17H16N2O2S B5206761 N-1,3-benzothiazol-2-yl-4-phenoxybutanamide

N-1,3-benzothiazol-2-yl-4-phenoxybutanamide

Cat. No. B5206761
M. Wt: 312.4 g/mol
InChI Key: WNDFNSYGCIDAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-4-phenoxybutanamide, commonly known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BZ-423 has been found to exhibit potent anti-inflammatory, anti-tumor, and immunomodulatory activities, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

BZ-423 exerts its biological effects by binding to the mitochondrial protein VDAC1 (voltage-dependent anion channel 1), which is involved in the regulation of mitochondrial function and cell death. BZ-423 induces conformational changes in VDAC1, leading to the release of cytochrome c and activation of caspases, resulting in apoptosis.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine and chemokine production, and modulation of immune responses. BZ-423 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of BZ-423 is its potent activity against various disease conditions, making it a promising candidate for the development of novel therapeutics. However, one limitation of BZ-423 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of BZ-423, including the development of novel therapeutic agents based on BZ-423, the evaluation of its potential toxicity in preclinical studies, and the identification of new targets for BZ-423. BZ-423 has also been shown to have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore its therapeutic potential in these conditions.
In conclusion, BZ-423 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications. Its potent anti-inflammatory, anti-tumor, and immunomodulatory activities make it a promising candidate for the development of novel therapeutics. Further studies are needed to explore its full therapeutic potential and evaluate its potential toxicity in preclinical studies.

Synthesis Methods

BZ-423 can be synthesized using a multi-step process involving the reaction of 2-aminobenzenethiol with 4-chlorobutyryl chloride, followed by the reaction with phenoxyacetic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

BZ-423 has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BZ-423 has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(11-6-12-21-13-7-2-1-3-8-13)19-17-18-14-9-4-5-10-15(14)22-17/h1-5,7-10H,6,11-12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDFNSYGCIDAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-4-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.